![molecular formula C11H21NO2 B2711218 Ethyl 2-methyl-3-piperidin-3-ylpropanoate CAS No. 1020032-86-3](/img/structure/B2711218.png)
Ethyl 2-methyl-3-piperidin-3-ylpropanoate
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Overview
Description
Ethyl 2-methyl-3-piperidin-3-ylpropanoate, also known as MPPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been used recreationally due to its euphoric effects. However, in recent years, MPPP has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Ethyl 2-methyl-3-piperidin-3-ylpropanoate works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is responsible for regulating movement, mood, and motivation. Ethyl 2-methyl-3-piperidin-3-ylpropanoate inhibits the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can help alleviate symptoms of Parkinson's disease.
Biochemical and physiological effects:
Ethyl 2-methyl-3-piperidin-3-ylpropanoate has been shown to have a dopaminergic effect, which can help alleviate symptoms of Parkinson's disease. It has also been shown to have local anesthetic properties. However, Ethyl 2-methyl-3-piperidin-3-ylpropanoate has been found to be highly toxic and can cause severe damage to the central nervous system.
Advantages and Limitations for Lab Experiments
Ethyl 2-methyl-3-piperidin-3-ylpropanoate has been used in laboratory experiments to study its effects on dopamine levels in the brain. However, due to its highly toxic nature, it is not a suitable compound for use in animal experiments. It is also not a suitable compound for use in human trials due to its potential for abuse.
Future Directions
There are several future directions for research on Ethyl 2-methyl-3-piperidin-3-ylpropanoate. One area of research is focused on developing safer and more effective compounds that can be used in the treatment of Parkinson's disease. Another area of research is focused on understanding the mechanism of action of Ethyl 2-methyl-3-piperidin-3-ylpropanoate and its effects on the central nervous system. Finally, there is a need for further research on the potential use of Ethyl 2-methyl-3-piperidin-3-ylpropanoate as a local anesthetic.
Synthesis Methods
Ethyl 2-methyl-3-piperidin-3-ylpropanoate can be synthesized through a multistep process involving the reaction of piperidine with acetaldehyde followed by reduction with sodium borohydride. The resulting product is then esterified with ethyl chloroformate to form Ethyl 2-methyl-3-piperidin-3-ylpropanoate.
Scientific Research Applications
Ethyl 2-methyl-3-piperidin-3-ylpropanoate has been studied for its potential therapeutic applications in the treatment of Parkinson's disease. It has been shown to have a dopaminergic effect, which can help alleviate symptoms of Parkinson's disease. Ethyl 2-methyl-3-piperidin-3-ylpropanoate has also been studied for its potential use as a local anesthetic.
properties
IUPAC Name |
ethyl 2-methyl-3-piperidin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOJJDNFJUIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-(piperidin-3-yl)propanoate |
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